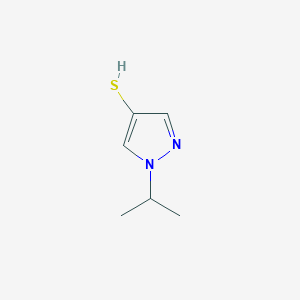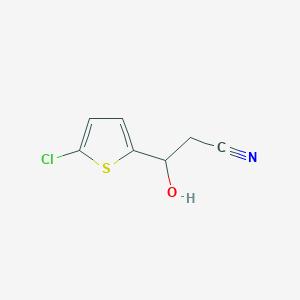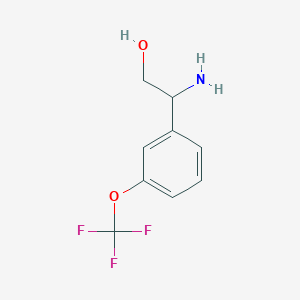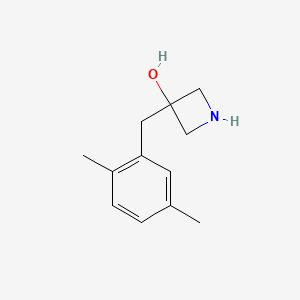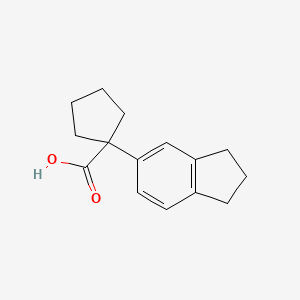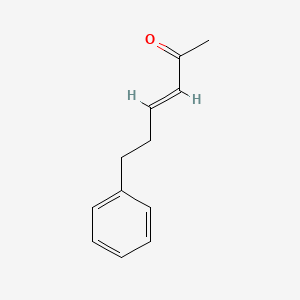
6-Phenyl-3-hexen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Phenylhex-3-en-2-one is an organic compound with the molecular formula C12H14O. It is characterized by a phenyl group attached to a hexenone backbone, specifically at the 6th position. This compound is known for its unique structure, which includes a conjugated double bond and a ketone functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Phenylhex-3-en-2-one can be synthesized through various methods. One common synthetic route involves the reaction of phenylpropyl aldehyde with acetone under basic conditions. This reaction typically requires a base such as sodium hydroxide or potassium hydroxide to facilitate the aldol condensation, followed by dehydration to form the desired product .
Industrial Production Methods
In industrial settings, the production of 6-Phenylhex-3-en-2-one may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and advanced purification techniques such as distillation and crystallization are often employed to achieve this.
Chemical Reactions Analysis
Types of Reactions
6-Phenylhex-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: The major products include benzoic acid derivatives.
Reduction: The major product is 6-phenylhex-3-en-2-ol.
Substitution: Depending on the substituent, various phenyl-substituted derivatives can be formed.
Scientific Research Applications
6-Phenylhex-3-en-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic properties and applications in drug development.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals
Mechanism of Action
The mechanism of action of 6-Phenylhex-3-en-2-one involves its interaction with various molecular targets. The conjugated double bond and ketone functional group allow it to participate in nucleophilic and electrophilic reactions. These interactions can modulate biological pathways and affect cellular processes. Specific molecular targets and pathways are still under investigation, but the compound’s structure suggests potential interactions with enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
6-Phenylhexan-2-one: Lacks the conjugated double bond, resulting in different reactivity and properties.
6-Phenylhex-3-en-2-ol: The alcohol derivative of 6-Phenylhex-3-en-2-one, with different chemical and biological properties.
Benzylacetone: A simpler structure with a phenyl group attached to a shorter carbon chain.
Uniqueness
6-Phenylhex-3-en-2-one is unique due to its conjugated double bond and ketone functional group, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse applications in various fields, making it a valuable compound for research and industrial use .
Properties
CAS No. |
33046-41-2 |
|---|---|
Molecular Formula |
C12H14O |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
(E)-6-phenylhex-3-en-2-one |
InChI |
InChI=1S/C12H14O/c1-11(13)7-5-6-10-12-8-3-2-4-9-12/h2-5,7-9H,6,10H2,1H3/b7-5+ |
InChI Key |
PHEPHOADHFLZJS-FNORWQNLSA-N |
Isomeric SMILES |
CC(=O)/C=C/CCC1=CC=CC=C1 |
Canonical SMILES |
CC(=O)C=CCCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


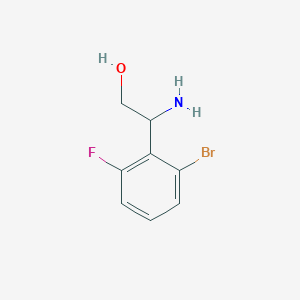
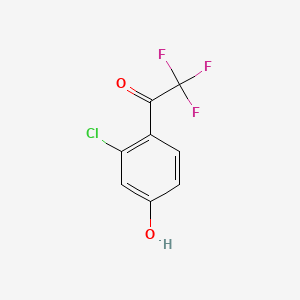

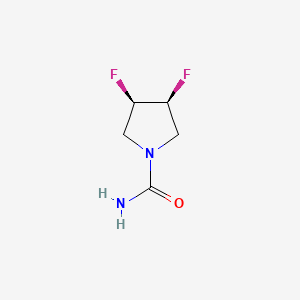
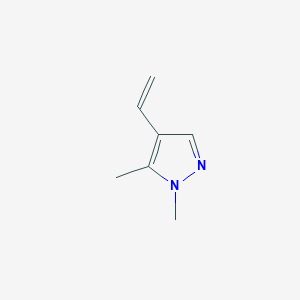
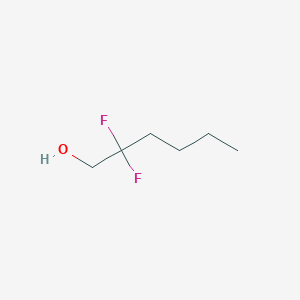


![(Z)-(1-amino-2-{[(tert-butoxy)carbonyl]amino}ethylidene)amino 2-phenoxyacetate](/img/structure/B13599675.png)
